molecular formula C24H22N8O3 B11098796 4-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11098796
M. Wt: 470.5 g/mol
InChI Key: KUAXXOPRHINOPV-QFEZKATASA-N
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Description

4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, aldehyde, and triazine, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of 4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-hydroxybenzaldehyde: This can be achieved through the oxidation of 4-hydroxybenzyl alcohol or by the bromination of phenol followed by formylation.

    Synthesis of the triazine core: The triazine ring is formed by the reaction of cyanuric chloride with appropriate aniline derivatives, such as 3,4-dimethylaniline and 4-nitroaniline, under controlled conditions.

    Hydrazone formation: The final step involves the condensation of 4-hydroxybenzaldehyde with the triazine derivative in the presence of a hydrazine reagent to form the hydrazone linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.

    Condensation: The compound can undergo condensation reactions with various nucleophiles, forming complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with various molecular targets. The compound can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the stability of biological macromolecules.

Comparison with Similar Compounds

Similar compounds to 4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE include other hydrazones and triazine derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. For example:

    4-Hydroxybenzaldehyde hydrazone: Lacks the triazine core but shares the hydrazone linkage.

    Triazine derivatives: May have different substituents on the triazine ring, affecting their chemical properties and applications.

The uniqueness of 4-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H22N8O3

Molecular Weight

470.5 g/mol

IUPAC Name

4-[(Z)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H22N8O3/c1-15-3-6-19(13-16(15)2)27-23-28-22(26-18-7-9-20(10-8-18)32(34)35)29-24(30-23)31-25-14-17-4-11-21(33)12-5-17/h3-14,33H,1-2H3,(H3,26,27,28,29,30,31)/b25-14-

InChI Key

KUAXXOPRHINOPV-QFEZKATASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(C=C4)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)O)C

Origin of Product

United States

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